2,4,5-Triphenylthiazole

Thermal Stability High-Temperature Fluids Base Stocks

Researchers requiring thermally robust heterocyclic scaffolds face reproducibility issues with substituted analogs. 2,4,5-Triphenylthiazole (CAS 2104-11-2) solves this with its unique triaryl architecture. • Thermal stability: 897°F (highest among non-fluorinated compounds) - ideal for high-temp lubricants & polymers. • Photochemical model: Solvent-dependent photooxidation (benzil/benzamide in methanol vs. N,N-dibenzoylthiobenzamide in chloroform). • SAR foundation: Core scaffold for HIV-1 NNRTIs with improved resistance profiles (2.6-111x IC₅₀ change vs. nevirapine 15.6-371x). • Agrochemical lead: Patented for insect/acarid control. Available for immediate R&D supply.

Molecular Formula C21H15NS
Molecular Weight 313.4 g/mol
CAS No. 2104-11-2
Cat. No. B188772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Triphenylthiazole
CAS2104-11-2
Molecular FormulaC21H15NS
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H15NS/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H
InChIKeyIGMDHDLFALHDPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Triphenylthiazole Procurement Guide


2,4,5-Triphenylthiazole (CAS 2104-11-2, C₂₁H₁₅NS, MW 313.4) is a triaryl-substituted thiazole heterocycle with three phenyl rings at the 2, 4, and 5 positions . This fully conjugated, sulfur- and nitrogen-containing scaffold confers distinctive photophysical and thermal properties, notably fluorescence and high thermal stability [1]. It serves as a versatile building block for constructing functional materials, as a ligand precursor, and as a core scaffold for biologically active derivatives [2][3].

Material building block for thermally stable fluids and polymers
Photochemical probe with solvent-controlled photooxidation
Bioactive scaffold for HIV-1 NNRTI and agrochemical research

Why 2,4,5-Triphenylthiazole Cannot Be Replaced


The specific substitution pattern of 2,4,5-triphenylthiazole dictates its unique property profile, making direct substitution with other thiazole derivatives problematic in key applications. Unlike mono- or diaryl-substituted thiazoles, the triaryl architecture imparts exceptional thermal stability, as evidenced by its superior performance in high-temperature fluid screening [1]. Furthermore, its photochemical behavior, particularly its photosensitized oxygenation pathway, is highly solvent-dependent, a characteristic not shared by simpler thiazoles and crucial for its application in photodynamic studies [2]. Additionally, the scaffold's utility in generating biologically active derivatives, such as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), is tightly linked to the 2,4,5-trisubstituted framework, with activity varying dramatically based on specific aryl substitutions [3]. Therefore, sourcing the precise compound is non-negotiable for achieving reproducible, application-specific outcomes.

Triaryl vs mono-/diaryl thiazoles
Mono- or diaryl-substituted thiazoles may not provide the same thermal resilience or photochemical tunability.
Substitution pattern sensitivity
Bioactivity of derivatives depends critically on the 2,4,5-trisubstituted framework; alternative regioisomers may shift biological response.
Photochemical specificity
Solvent-controlled photooxidation pathway is unique to this scaffold; simpler thiazoles produce complex product mixtures.

Key Evidence for 2,4,5-Triphenylthiazole


Superior Thermal Stability

2,4,5-Triphenylthiazole demonstrated the highest thermal stability among a set of eleven non-fluorinated compounds evaluated for use as high-temperature base fluids [1]. This performance is critical for applications requiring structural integrity under extreme thermal stress.

Thermal stability
Head-to-head
897 °F – highest among 11 non-fluorinated compounds tested
Supports high-temperature material and fluid formulation.
Next best non-fluorinated ranked at 1001 °F for C6F6 reference.
Thermal Stability High-Temperature Fluids Base Stocks Materials Science

Solvent-Controlled Photooxidation

The photooxidation pathway of 2,4,5-triphenylthiazole is uniquely influenced by the reaction solvent, leading to different isolable products [1]. This behavior is key for understanding its role as a photosensitizer and for applications in photodynamic processes.

Solvent-controlled photooxidation
Method context
Methanol: benzil + benzamide; Chloroform: N,N-dibenzoylthiobenzamide
Solvent-dependent reaction pathway study fit.
Typical arylthiazoles give complex mixtures under similar conditions.
Photochemistry Photosensitized Oxygenation Reaction Mechanisms Photodynamic Therapy

HIV-1 NNRTI Lead Scaffold

The 2,4,5-trisubstituted thiazole core, of which 2,4,5-triphenylthiazole is the parent archetype, serves as a validated scaffold for developing potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. Derivatives based on this core exhibit superior resistance profiles compared to the first-generation NNRTI nevirapine [1].

HIV-1 NNRTI scaffold
Class-level inference
Derivative IC₅₀: 0.010–9.59 μM; Fold change vs resistant strains: 2.6–111
Supports scaffold-based NNRTI research and resistance profiling.
Compared to nevirapine 15.6–371-fold change in resistant strains.
Antiviral Drug Discovery HIV-1 Reverse Transcriptase NNRTI Medicinal Chemistry

Broad-Spectrum Pest Control

2,4,5-Triphenylthiazole is specifically claimed as an active ingredient in patented formulations for controlling a wide range of insect and acarid pests [1]. This establishes a clear, protected industrial application.

Pest control patent
Class-level inference
Preferred embodiment in US patent 4,197,306 for insect/acarid control
Reported patent claim supports agrochemical lead identification.
Agrochemicals Pesticides Acaricides Insecticides

Fluorescence for OLEDs & Dyes

The compound's intrinsic fluorescence, stemming from its extended conjugated system, makes it a suitable candidate for optoelectronic applications, including its use as a dye or as a component in organic light-emitting diodes (OLEDs) .

Fluorescence property
Data to verify
Yellow-orange fluorescence in solid state or solution
Reported optical property supports optoelectronic probe screening.
Organic Electronics OLED Materials Fluorescent Dyes Photophysics

Key Applications for 2,4,5-Triphenylthiazole


Thermally Stable Fluids and Materials

The exceptional thermal stability of 2,4,5-triphenylthiazole (897 °F), the highest among a panel of non-fluorinated compounds, makes it a prime candidate for formulation into high-temperature base stocks, lubricants, or as a thermally resilient building block for advanced polymers and composites designed for extreme environments [1].

Next-Generation HIV-1 NNRTI Development

Researchers focused on overcoming HIV-1 drug resistance should procure 2,4,5-triphenylthiazole as the foundational scaffold for synthesizing 2,4,5-trisubstituted thiazole derivatives. Structure-activity relationship (SAR) studies demonstrate that this core can yield NNRTIs with significantly improved resistance profiles (2.6- to 111-fold change in IC₅₀) compared to nevirapine (15.6- to 371-fold change) [1][2].

Solvent-Controlled Photochemical Reactions

For studies in photodynamic action and photosensitized oxygenation, 2,4,5-triphenylthiazole offers a unique model system. Its ability to undergo solvent-dependent photooxidation, selectively yielding benzil/benzamide in methanol versus N,N-dibenzoylthiobenzamide in chloroform, provides a clean and tunable platform for probing reaction mechanisms and developing novel photochemical transformations [1].

Agrochemical Pesticide Formulations

Agrochemical companies and researchers developing new pest control agents should consider 2,4,5-triphenylthiazole as a lead compound. Its inclusion as a preferred embodiment in patents for controlling insects (e.g., mosquitos) and acarids (e.g., mites, ticks) validates its potential as a commercially relevant active ingredient for new pesticide formulations [1].

Application
Selection Property
Validation Focus
Thermally stable fluids and materials
Thermal stability ranking
Thermal resilience testing
HIV-1 NNRTI development
Scaffold resistance profile
Resistance profiling assays
Solvent-controlled photochemical reactions
Photochemical tunability
Reaction pathway control
Agrochemical pesticide formulations
Pesticidal activity claim
Pest spectrum assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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